molecular formula C14H12N2O3S B12528529 Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- CAS No. 651749-14-3

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]-

Cat. No.: B12528529
CAS No.: 651749-14-3
M. Wt: 288.32 g/mol
InChI Key: DTCUORJOLDXQAN-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinyl group with a thienyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzoic acid derivatives with thienyl-substituted imidazolidinones under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-pressure systems to optimize the reaction conditions. The use of catalysts like palladium or rhodium complexes can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, imidazolidines, and various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The compound’s structure allows it to bind to active sites, altering the function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-[2-oxo-3-(2-thienyl)-1-imidazolidinyl]- stands out due to its unique combination of a benzoic acid moiety with a thienyl-substituted imidazolidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

651749-14-3

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-(2-oxo-3-thiophen-2-ylimidazolidin-1-yl)benzoic acid

InChI

InChI=1S/C14H12N2O3S/c17-13(18)10-3-1-4-11(9-10)15-6-7-16(14(15)19)12-5-2-8-20-12/h1-5,8-9H,6-7H2,(H,17,18)

InChI Key

DTCUORJOLDXQAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=CC=CS3

Origin of Product

United States

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